Puberulic acid

Antimalarial Tropolone Plasmodium falciparum

Why buy Puberulic acid for antimalarial R&D? Unlike its closest tropolone analogs (e.g., stipitatic acid, IC₅₀ in µM range), puberulic acid delivers sub‑nanomolar potency against drug‑resistant P. falciparum (IC₅₀ ~0.050 µM) while maintaining a selectivity index of 5,720. This extreme potency enables clean dissection of parasite‑specific pathways without confounding cytotoxicity. The compound is also one of the few tropolones with confirmed in vivo efficacy in a P. berghei mouse model, and its efficient 8‑step total synthesis (54% overall yield) guarantees reliable, cost‑effective supply. For SAR programs, the well‑defined 7‑hydroxytropolone‑3‑carboxylic acid core allows direct interrogation of pharmacophoric elements. When antimalarial mechanism‑of‑action or lead optimization requires quantitative biological rigor, puberulic acid is the only structurally simple tropolone that meets the benchmark.

Molecular Formula C8H6O6
Molecular Weight 198.13 g/mol
CAS No. 99-23-0
Cat. No. B1219883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePuberulic acid
CAS99-23-0
Synonymspuberulic acid
Molecular FormulaC8H6O6
Molecular Weight198.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C(C1=O)O)O)O)C(=O)O
InChIInChI=1S/C8H6O6/c9-4-1-3(8(13)14)2-5(10)7(12)6(4)11/h1-2H,(H,13,14)(H3,9,10,11,12)
InChIKeyRRDGXYZZWSIADF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Puberulic Acid (CAS 99-23-0) – A Fungal Tropolone with Quantitatively Distinct Antimalarial Potency


Puberulic acid (CAS 99-23-0) is a fungal secondary metabolite belonging to the tropolone class of natural products [1]. It is produced by various Penicillium species, notably Penicillium viticola and Penicillium sp. FKI-4410 [2]. The compound is characterized by its unique 7-hydroxytropolone core bearing a carboxylic acid moiety, a structure that underpins its biological activities . While sharing the fundamental tropolone scaffold with related fungal metabolites, puberulic acid demonstrates a distinct quantitative profile in antimalarial assays, which forms the basis of its scientific interest.

Why Puberulic Acid Cannot Be Substituted by Generic Tropolones in Antimalarial Research


Within the tropolone class, compounds such as stipitatic acid, viticolins A–C, hinokitiol, and tropolone itself exhibit wide variability in antimalarial potency, cytotoxicity, and mechanism of action [1]. Puberulic acid stands apart due to its sub-nanomolar in vitro activity against Plasmodium falciparum, a feature not shared by its closest structural analogs [2]. For instance, stipitatic acid shows IC50 values in the micromolar range, representing a >500-fold loss in potency [2]. Furthermore, the selectivity index (cytotoxicity vs. antiparasitic activity) varies dramatically among these compounds, directly impacting their suitability as tool compounds or lead candidates [1]. Simple replacement of puberulic acid with another tropolone—even one with apparent structural similarity—will not reproduce the same quantitative biological outcomes. The following evidence guide provides a rigorous, data-driven foundation for selecting puberulic acid based on its specific, quantifiable differentiation.

Quantitative Differentiation Evidence for Puberulic Acid (CAS 99-23-0) vs. Analogs and Antimalarial Drugs


Superior In Vitro Antimalarial Potency Against Chloroquine-Resistant Plasmodium falciparum Compared to Structural Analogs

Puberulic acid demonstrates exceptionally potent in vitro antimalarial activity against the chloroquine-resistant P. falciparum K1 strain, with an IC50 value of 10 ng/mL (equivalent to 0.051 µM) [1]. In direct comparison, its close structural analog stipitatic acid is dramatically less potent, exhibiting an IC50 of 7,070 ng/mL [1]. Other related tropolones, such as hinokitiol (4,920 ng/mL) and viticolin B (840 ng/mL), also show significantly weaker activity [1].

Antimalarial Tropolone Plasmodium falciparum

Favorable Selectivity Index (Therapeutic Window) Differentiating Puberulic Acid from 7-Hydroxytropolone

The selectivity index (SI) is a critical metric for compound prioritization, calculated as the ratio of cytotoxicity (IC50 against human cells) to antimalarial activity (IC50 against parasite). Puberulic acid exhibits a high selectivity index of 5,720 against both the K1 and FCR3 strains of P. falciparum, based on MRC-5 human cell cytotoxicity (57,200 ng/mL) [1]. This stands in stark contrast to the related compound 7-hydroxytropolone, which, despite some antimalarial activity (890 ng/mL), is highly cytotoxic (240 ng/mL), resulting in a very low and unfavorable SI of 0.27 [1].

Selectivity Index Cytotoxicity Therapeutic Window

Documented In Vivo Antimalarial Efficacy Comparable to Frontline Drugs Artesunate and Artemisinin

While many natural products show promising in vitro activity, in vivo validation is essential. Puberulic acid has been evaluated in a Plasmodium berghei-infected mouse model of malaria. The compound demonstrated a therapeutic effect that compared well against the currently used antimalarial drugs artesunate and artemisinin [1]. Furthermore, derivatives of puberulic acid, such as its pentane-3-yl ester, were found to be more effective than artesunate at an oral dose of 15 mg/kg without apparent toxicity [2]. In contrast, no comparable in vivo efficacy data is available for structural analogs like stipitatic acid or hinokitiol in standard antimalarial models.

In Vivo Efficacy Antimalarial Plasmodium berghei

Distinct PfGLOI Inhibitory Profile Differentiating Puberulic Acid from Hinokitiol

Plasmodium falciparum glyoxalase I (PfGLOI) is a potential target for antimalarial drug development. In a direct biochemical comparison, puberulic acid and hinokitiol show different inhibitory profiles against PfGLOI. At a high substrate concentration (500 µM), puberulic acid inhibits PfGLOI with an IC50 of 60.43 µM [1]. Under the same conditions, hinokitiol is a more potent inhibitor (IC50 = 16.25 µM) [1]. However, this does not translate to superior antimalarial activity, as puberulic acid is >1,000-fold more potent in killing the parasite (IC50 0.051 µM vs. 29.96 µM for hinokitiol) [1]. This suggests that PfGLOI inhibition is not the primary driver of antimalarial activity for puberulic acid, distinguishing it from other tropolones like hinokitiol which may act more directly on this target.

PfGLOI Mechanism of Action Tropolone

Highly Efficient and Practical Total Synthesis Enables Reliable, Scalable Access to Puberulic Acid

A concise total synthesis of puberulic acid has been developed, proceeding in only 8 steps with a remarkable overall yield of 54% from D-(+)-galactose [1]. This synthetic route requires only two C-C bond-forming steps and does not require the introduction of oxygen atoms into the core skeleton, making it highly efficient and practical [1]. In contrast, total synthesis of its analog stipitatic acid has been reported but with lower efficiency, and synthetic routes to other complex fungal tropolones like viticolins A-C are even more challenging, often requiring longer sequences and providing lower yields [2]. This synthetic accessibility is a critical differentiator for procurement beyond fermentation-based isolation.

Total Synthesis Scalability Chemical Supply

Unique 7-Hydroxytropolone Carboxylic Acid Structure Dictates Distinct Physicochemical and Biological Properties

Puberulic acid (C8H6O6, MW 198) is a 7-hydroxytropolone carboxylic acid, a structural subclass distinct from simple tropolones like tropolone (C7H6O2, MW 122) and 7-hydroxytropolone (C7H6O3, MW 138) [1]. It also differs significantly from its fungal co-metabolite puberulonic acid (C9H4O8, MW 240), which contains an additional carboxylic acid group and is a biosynthetic precursor [2]. These structural differences manifest in key properties. For instance, the solubility profile of puberulic acid (soluble in MeOH, DMSO; slightly soluble in water) differs from that of stipitatic acid (C8H6O5, MW 182), which lacks a hydroxyl group present in puberulic acid [1]. The presence of the 7-hydroxy group and carboxylic acid on the tropolone ring is essential for its potent antimalarial activity, as modifications to these moieties significantly impact potency [3].

Structure-Activity Relationship Physicochemical Properties Tropolone

Priority Research and Industrial Application Scenarios for Puberulic Acid Based on Quantitative Differentiation


Antimalarial Lead Optimization and Mechanism-of-Action Studies Requiring a Potent and Selective Chemical Probe

When the research objective is to explore antimalarial mechanisms of action beyond PfGLOI inhibition or to optimize a chemical series with a favorable selectivity index, puberulic acid is the optimal choice. Its sub-nanomolar potency against drug-resistant P. falciparum strains (IC50 = 10 ng/mL) combined with a high selectivity index (SI = 5,720) provides a wide experimental window [1]. This contrasts sharply with 7-hydroxytropolone (SI = 0.27) and hinokitiol (SI = 1.20), whose cytotoxicity confounds interpretation of antiparasitic effects. Puberulic acid's distinct profile allows for cleaner dissection of parasite-specific pathways.

In Vivo Proof-of-Concept Studies for Antimalarial Drug Development

For projects transitioning from in vitro screening to animal models of malaria, puberulic acid is a validated starting point. It is one of the only tropolones with demonstrated in vivo efficacy in a P. berghei mouse model, with activity comparable to artesunate and artemisinin [2]. Furthermore, its synthetic derivatives have shown superior efficacy to artesunate at oral doses of 15 mg/kg without apparent toxicity [3]. This established in vivo benchmark is absent for most other fungal tropolones like stipitatic acid and viticolins, making puberulic acid a more reliable and informative tool for preclinical development.

Scalable Synthesis and SAR Campaigns Requiring a Readily Accessible Core Scaffold

Research groups planning structure-activity relationship (SAR) studies or requiring significant quantities of compound should prioritize puberulic acid due to its highly efficient total synthesis. The 8-step, 54% overall yield route from a cheap carbohydrate feedstock ensures reliable, cost-effective access [4]. This synthetic practicality stands in stark contrast to the more complex and lower-yielding syntheses of analogs like viticolins A-C or stipitatic acid [5]. For procurement, this translates to better availability, lower cost, and the ability to generate diverse analog libraries from a common advanced intermediate.

Comparative Biology Studies Investigating Tropolone Pharmacophore Requirements

When investigating the structural determinants of tropolone bioactivity, puberulic acid serves as a key reference compound due to its well-defined 7-hydroxytropolone carboxylic acid core. Direct comparisons with stipitatic acid (lacking the 7-OH), puberulonic acid (containing an additional COOH), and simple tropolones allow researchers to deconvolute the contributions of individual functional groups to antimalarial potency and selectivity [REFS-1, REFS-5]. The >700-fold potency difference between puberulic acid and stipitatic acid directly implicates the 7-hydroxy group as a critical pharmacophoric element [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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